2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
Description
2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a benzimidazole core, a sulfonyl group, and a pyrrolidine moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-12(2)23(21,22)16-17-13-7-3-4-8-14(13)19(16)11-15(20)18-9-5-6-10-18/h3-4,7-8,12H,5-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTVZFABOBZDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the sulfonyl group: The benzimidazole intermediate can be reacted with isopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the ethanone moiety: The final step involves the reaction of the sulfonylated benzimidazole with a pyrrolidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidine moieties.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole ring or the ethanone moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
The biological activity of this compound stems from its interaction with various molecular targets within biological systems. The benzimidazole core is known for binding to enzymes and receptors, potentially modulating their activity. The isopropylsulfonyl group may enhance solubility and bioavailability, while the pyrrolidine moiety influences binding affinity and selectivity.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. Studies have indicated that derivatives of benzimidazole exhibit cytotoxic effects against various cancer cell lines.
Case Studies
- Anti-Cancer Activity : Research has demonstrated that compounds similar to 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone possess significant anti-cancer properties. For instance, studies on related compounds showed selective cytotoxicity against human liver cancer cells (HepG2) with selectivity indices surpassing established chemotherapy agents like methotrexate .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its potential therapeutic roles .
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with benzimidazole cores can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group might enhance the compound’s ability to form hydrogen bonds, while the pyrrolidine moiety could contribute to its overall binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
- 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
Uniqueness
The unique aspect of 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone lies in the isopropylsulfonyl group, which might confer distinct steric and electronic properties compared to its methyl or ethyl analogs. These differences could influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone (CAS Number: 886903-14-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₆H₂₁N₃O₃S
- Molecular Weight : 335.4 g/mol
The compound is believed to interact with various biological targets, primarily through modulation of receptor activity and enzyme inhibition. The benzimidazole moiety is known for its role in pharmacological activity, particularly in the inhibition of certain enzymes and receptors.
Key Mechanisms:
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing physiological responses.
- Enzyme Inhibition : It has been suggested that the compound can inhibit enzymes involved in metabolic processes, potentially affecting pathways related to weight management and energy metabolism.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of benzimidazole possess significant antibacterial activity against various strains of bacteria, suggesting a potential for this compound in developing antimicrobial agents .
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of specific cellular pathways. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo models .
Study on Weight Management
A notable study investigated the effects of related compounds on melanin-concentrating hormone receptor 1 (MCHr1). The findings suggested that these compounds could significantly reduce body weight in diet-induced obese mice by modulating MCH-mediated pathways . Although this study did not focus directly on this compound, it highlights the potential relevance of similar structures in metabolic regulation.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. While specific data on this compound is limited, related benzimidazole compounds have demonstrated favorable pharmacokinetic properties, including good CNS penetration and oral bioavailability .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₃S |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 886903-14-6 |
| Antimicrobial Activity | Yes |
| Anticancer Activity | Promising |
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone to maximize yield and purity?
- Methodological Answer : Synthesis can be optimized by refluxing intermediates in dioxane (15 mL) with anhydrous potassium carbonate for 16 hours, followed by purification via recrystallization from ethanol . Key variables include solvent choice (polar aprotic solvents enhance nucleophilic substitution), stoichiometric ratios (equimolar amine coupling), and post-reaction quenching with ice to precipitate impurities. Monitoring reaction progress via TLC and HPLC ensures intermediate purity. For example, similar protocols achieved 84% yields for structurally related imidazole derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with imidazole protons appearing as singlet peaks (~7.5–8.5 ppm) and pyrrolidine methylenes as multiplet signals (~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for analogous imidazole derivatives in Acta Crystallographica .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Antifungal Activity : Use broth microdilution assays (CLSI M27/M38 guidelines) against Candida albicans or Aspergillus fumigatus, with fluconazole as a positive control .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity with malachite green reagent) .
- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structural modifications at the isopropylsulfonyl group affect biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically replace the isopropylsulfonyl group with methylsulfonyl, phenylsulfonyl, or tert-butylsulfonyl moieties. Assess changes in hydrophobicity (logP) via HPLC and bioactivity .
- Case Study : Analogues with bulkier substituents showed reduced antifungal potency but improved selectivity for bacterial targets, highlighting steric effects .
Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell passage number) .
- Orthogonal Validation : Confirm activity using alternate methods (e.g., fluorescence resonance energy transfer (FRET) vs. radiometric assays) .
- Data Normalization : Normalize results to internal controls (e.g., % inhibition relative to vehicle) to mitigate batch-to-batch variability .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal CYP51 or bacterial gyrase. Focus on hydrogen bonds with imidazole nitrogens and hydrophobic contacts with pyrrolidine .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical residues (e.g., Thr315 in CYP51) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
| Condition | Degradation Pathway | Monitoring Technique |
|---|---|---|
| 40°C/75% RH, 1 week | Hydrolysis of sulfonyl group | HPLC-MS |
| UV light, 48 hrs | Photo-oxidation of imidazole | NMR |
- Stabilization Strategies : Lyophilization or storage in amber vials under nitrogen atmosphere reduces degradation .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to resolve discrepancies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
